Elinafide
Overview
Description
Elinafide is a bisintercalating naphthalimide and a topoisomerase II inhibitor. It has demonstrated a higher binding affinity for DNA and significant antitumor efficacy against a panel of established tumor cell lines, including several multidrug-resistant-positive sublines . This compound is known for its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the activity of topoisomerase II, an enzyme crucial for DNA replication and cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elinafide is synthesized through a series of chemical reactions involving naphthalimide derivatives. The synthesis typically involves the condensation of naphthalic anhydride with appropriate amines to form naphthalimide intermediates. These intermediates are then further reacted with other chemical reagents to form the final bisintercalating naphthalimide structure .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Elinafide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the naphthalimide structure.
Substitution: Substitution reactions can introduce different functional groups into the naphthalimide core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions include modified naphthalimide derivatives with different functional groups, which can exhibit varying biological activities .
Scientific Research Applications
Elinafide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DNA intercalation and topoisomerase inhibition.
Biology: Investigated for its effects on cellular processes and DNA replication.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit topoisomerase II and disrupt DNA function.
Industry: Utilized in the development of new anticancer drugs and DNA-targeted therapies.
Mechanism of Action
Elinafide exerts its effects by intercalating into the DNA double helix, which disrupts the DNA structure and inhibits the activity of topoisomerase II. This enzyme is essential for DNA replication and cell division. By inhibiting topoisomerase II, this compound prevents the relaxation of supercoiled DNA, leading to DNA damage and cell death. The molecular targets of this compound include the DNA itself and the topoisomerase II enzyme .
Comparison with Similar Compounds
Amonafide: Another naphthalimide derivative with similar DNA intercalating properties.
Mitoxantrone: A topoisomerase II inhibitor with a different chemical structure but similar mechanism of action.
Doxorubicin: An anthracycline antibiotic that also intercalates into DNA and inhibits topoisomerase II.
Uniqueness of Elinafide: this compound is unique due to its bisintercalating nature, which allows it to bind more strongly to DNA compared to other single intercalating agents. This strong binding affinity contributes to its potent antitumor activity and ability to overcome multidrug resistance in cancer cells .
Properties
IUPAC Name |
2-[2-[3-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]propylamino]ethyl]benzo[de]isoquinoline-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N4O4/c36-28-22-10-1-6-20-7-2-11-23(26(20)22)29(37)34(28)18-16-32-14-5-15-33-17-19-35-30(38)24-12-3-8-21-9-4-13-25(27(21)24)31(35)39/h1-4,6-13,32-33H,5,14-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNOQBDEVTWCTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870082 | |
Record name | 2,2'-[Propane-1,3-diylbis(azanediylethane-2,1-diyl)]di(1H-benzo[de]isoquinoline-1,3(2H)-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162706-37-8 | |
Record name | Elinafide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162706378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ELINAFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HL580335SI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Elinafide interact with its target and what are the downstream effects?
A: this compound is a symmetrical dimeric bis-naphthalimide compound that functions as a DNA intercalator and a topoisomerase II inhibitor []. It contains two neutral chromophores joined by a cationic linker, allowing it to bis-intercalate at the T pG and CpA steps of the DNA hexanucleotide []. This intercalation inhibits topoisomerase II activity, ultimately leading to DNA stand breakage and inhibiting DNA, RNA, and protein synthesis [].
Q2: Can you elaborate on the structure-activity relationship (SAR) of this compound? How do modifications to its structure impact its activity, potency, and selectivity?
A: Research has demonstrated that dimerization of the planar chromophore in this compound significantly enhances its binding affinity for DNA compared to monomeric analogues [, ]. Additionally, the (CH2)2NH(CH2)3NH(CH2)2 linker plays a crucial role in stabilizing the drug-DNA complex. Methylation of the nitrogen atoms in this linker decreases the binding affinity and increases the dissociation rate of the drug-DNA complex significantly []. Modifications introducing a pi-excedent furan or thiophene ring fused to the naphthalimide moiety have also been explored, resulting in compounds with interesting antitumor profiles []. These findings highlight the importance of specific structural features in this compound for its DNA binding and subsequent biological activity.
Q3: What is known about the stability and formulation of this compound? Are there strategies to improve its stability, solubility, or bioavailability?
A3: While specific data on the stability and formulation of this compound is limited in the provided research, it's known that bis-naphthalimides, in general, can face challenges related to solubility and bioavailability. Strategies to improve these properties often involve developing prodrugs, incorporating solubilizing groups, or utilizing drug delivery systems such as nanoparticles or liposomes. Further research is necessary to explore and optimize the formulation of this compound to enhance its therapeutic potential.
Q4: What is the toxicological and safety profile of this compound? What data exists on toxicity, adverse effects, and its safety profile?
A: While this compound has shown promise as an anti-cancer agent, its clinical development has been hampered by toxicity concerns []. Specifically, this compound has been associated with the development of myofibrillar myopathy, a condition characterized by muscle weakness and damage []. This side effect highlights the importance of further research to fully characterize the safety profile of this compound and to develop strategies to mitigate potential toxicities.
Q5: What analytical methods and techniques are used to characterize, quantify, and monitor this compound?
A5: Various techniques are employed to study this compound and its interactions with DNA. These include:
- Surface Plasmon Resonance (SPR): Used to quantify the binding affinity and kinetics of this compound to DNA, including the determination of association and dissociation rates [, , ].
- UV-Visible Spectroscopy: Employed to assess DNA binding through changes in absorbance and to determine melting temperatures (Tm) of DNA duplexes in the presence of this compound [, ].
- Nuclear Magnetic Resonance (NMR): Provides structural insights into the this compound-DNA complex, revealing information about intercalation geometry and drug-DNA interactions [].
- DNase I Footprinting: This technique helps identify the specific DNA sequences preferentially bound by this compound [, ].
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